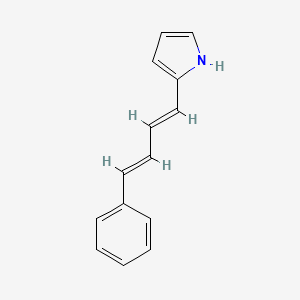

2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12,15H/b9-4+,10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNZYPZWBZGKZ-LUZURFALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7354-48-5 | |

| Record name | 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for the 2-(4-Phenylbuta-1,3-dien-1-yl)-1H-pyrrole Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several strategic disconnections can be envisioned to guide its synthesis.

The most intuitive disconnection is at the C2-position of the pyrrole (B145914) ring, separating the heterocyclic core from the conjugated side chain. This leads to two primary synthetic routes:

Route A: This approach involves the formation of the C-C bond between a pre-formed pyrrole ring and the phenylbutadienyl fragment. This can be achieved through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, by coupling a C4-phosphorus ylide or phosphonate (B1237965) with 2-formylpyrrole. Alternatively, a pre-functionalized pyrrole, such as a 2-halopyrrole, could be coupled with a phenylbutadienyl organometallic reagent via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling). organic-chemistry.org

Route B: This strategy focuses on constructing the pyrrole ring with the side chain, or a precursor to it, already in place. This involves disconnecting the pyrrole ring itself. For instance, a Paal-Knorr synthesis could be employed, starting from a 1,4-dicarbonyl compound that already contains the necessary carbon framework for the side chain. nih.gov Another possibility is a [3+2] cycloaddition approach, such as the Van Leusen reaction, where an α,β-unsaturated aldehyde or ketone bearing the phenyl-vinyl moiety acts as the Michael acceptor for tosylmethyl isocyanide (TosMIC). nih.govatamanchemicals.com

A further disconnection within the phenylbuta-1,3-dien-1-yl fragment itself, typically at the C2-C3 double bond, suggests a stepwise construction of the diene. For example, cinnamaldehyde (B126680) could be subjected to an olefination reaction to introduce the final vinyl group, attaching it to the pyrrole ring in a convergent manner.

Pyrrole Ring Construction Strategies for Conjugated Systems

The formation of the pyrrole nucleus is a cornerstone of the synthesis. Several methods are particularly well-suited for preparing pyrroles that are destined to be part of a larger conjugated system.

The Van Leusen pyrrole synthesis is a powerful method for constructing the pyrrole ring from tosylmethyl isocyanide (TosMIC) and an α,β-unsaturated carbonyl compound (a Michael acceptor) in the presence of a base. atamanchemicals.com The reaction proceeds via a sequence of Michael addition, intramolecular [3+2] cycloaddition, and subsequent elimination of the p-toluenesulfinic acid. nih.govnih.gov

This method is highly effective for synthesizing a variety of substituted pyrroles. researchgate.netresearchgate.net To prepare the target compound, a suitable Michael acceptor would be (E)-5-phenylpenta-2,4-dien-1-one. The reaction with TosMIC would directly install the phenylbutadienyl side chain at the 3-position of the pyrrole ring, requiring subsequent functional group manipulation to achieve the 2-substituted isomer. A more direct approach would involve a modified protocol using an α,β-unsaturated imine, which can lead to different substitution patterns. The versatility of TosMIC as a C-N=C synthon makes it invaluable for heterocyclic synthesis. organic-chemistry.org

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. rsc.org Several MCRs are known for producing highly substituted pyrroles. acs.orgtetrahedron-green-chem.comsemanticscholar.org

A relevant MCR approach could involve a variation of the Paal-Knorr synthesis, where the required 1,4-dicarbonyl intermediate is generated in situ. tandfonline.com For example, a four-component reaction of an amine, an aldehyde, a β-ketoester, and a nitroalkene can yield polysubstituted pyrroles. By carefully selecting the reactants, it is possible to introduce the necessary functional groups that can be later elaborated into the desired phenylbutadienyl side chain. The modularity of MCRs allows for the rapid generation of diverse pyrrole derivatives, facilitating the exploration of structure-activity relationships in medicinal chemistry contexts. acs.org

Catalytic cycloaddition reactions represent a modern and efficient strategy for the synthesis of heterocyclic systems. researchgate.net For pyrrole synthesis, [3+2] cycloadditions are particularly common. Amido-substituted Horner-Wadsworth-Emmons reagents can serve as precursors to 1,3-dipoles, which then undergo cycloaddition with alkynes to form pyrroles. acs.org This method provides a modular approach to constructing substituted pyrroles from readily available building blocks.

Organocatalytic approaches, such as the enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes, have been developed for synthesizing densely substituted pyrrolizine structures. acs.orgnih.gov While this specific reaction leads to a fused polycyclic system, the underlying principles of generating reactive pyrrole-based intermediates under catalytic conditions can be adapted for the synthesis of 2-substituted pyrroles. These catalytic methods often provide high levels of stereocontrol and functional group tolerance.

Stereoselective Assembly of the Phenylbuta-1,3-dien-1-yl Fragment

The phenylbuta-1,3-dien-1-yl side chain contains two double bonds, each of which can exist in an E or Z configuration. The control of this stereochemistry is critical, with the (1E,3E) isomer often being the desired, thermodynamically more stable product. researchgate.net

Olefination reactions are the most common and reliable methods for constructing carbon-carbon double bonds with high stereoselectivity. nih.govorganic-chemistry.org The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly prominent. nih.gov

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. nih.gov To generate a conjugated diene, an allylic phosphonium ylide can be reacted with an aldehyde. study.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides typically favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses phosphonate carbanions. This reaction is renowned for its high (E)-selectivity, especially when reacting stabilized phosphonates with aldehydes. nih.govnrochemistry.comorganic-chemistry.orgwikipedia.org The formation of the thermodynamically favored E-alkene is a key advantage. youtube.comnih.gov For the synthesis of the (1E,3E)-phenylbutadienyl fragment, the HWE reaction of diethyl cinnamylphosphonate with an appropriate aldehyde would be a highly effective strategy. The reaction generally proceeds under mild conditions and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.org

While the HWE reaction strongly favors E-isomers, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can be employed to achieve high Z-selectivity when needed. nih.govpnas.org

| Reaction | Typical Reagents | Primary Product Stereochemistry | Key Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction (Non-stabilized ylide) | Alkyl- or Allyltriphenylphosphonium ylide + Aldehyde | (Z)-alkene | Effective for Z-alkene synthesis. | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. Moderate selectivity. nih.gov |

| Wittig Reaction (Stabilized ylide) | Ylide with EWG (e.g., -COOR, -CN) + Aldehyde | (E)-alkene | Good (E)-selectivity. | Ylides are less reactive; may not work well with hindered ketones. wikipedia.org |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion + Aldehyde | (E)-alkene | Excellent (E)-selectivity, water-soluble byproduct, more reactive than stabilized Wittig ylides. nrochemistry.comwikipedia.org | Less effective for (Z)-alkene synthesis without modification. |

| Still-Gennari Modification | Bis(trifluoroethyl)phosphonate + Aldehyde + KHMDS/18-crown-6 | (Z)-alkene | Excellent (Z)-selectivity. nih.gov | Requires specific, more expensive reagents and cryogenic conditions. |

Tandem Reactions for Polyene Chain Elongation

Tandem reactions, or cascade reactions, offer an efficient approach to building complex molecular frameworks in a single operation, avoiding the isolation of intermediates. For the elongation of the polyene chain attached to a pyrrole core, tandem processes can be designed to sequentially form the carbon-carbon double bonds.

One conceptual approach involves a tandem reaction initiated by a Michael addition followed by an intramolecular condensation. For instance, a suitably functionalized pyrrole precursor could undergo a Michael addition to an activated alkyne or vinyl species. The resulting intermediate could then be induced to undergo an intramolecular cyclization and elimination sequence to extend the conjugated system. nih.govorganic-chemistry.org A strategy has been developed for the synthesis of polyfunctionalized NH-pyrroles from gem-diactivated acrylonitriles, which involves a Michael addition followed by a cyanide-mediated nitrile-to-nitrile cyclocondensation. nih.govorganic-chemistry.org

Another potential tandem strategy could involve a silver-catalyzed reaction of a pyrrole derivative with a suitable isocyanide and a dienone. This could proceed via a conjugate addition, followed by a 5-membered cyclization and subsequent aromatization through the elimination of a tosyl group to yield the extended polyene chain on the pyrrole ring. nih.gov

Table 1: Examples of Tandem Reaction Strategies for Pyrrole Synthesis

| Reaction Type | Key Reagents | Mechanism Highlights | Potential Application |

|---|---|---|---|

| Michael Addition/Nitrile-to-Nitrile Condensation | gem-diactivated acrylonitriles, TMSCN, DBU | Generation of vic-dinitrile via Michael addition, followed by cyanide-mediated cyclocondensation. nih.govorganic-chemistry.org | Synthesis of highly functionalized pyrroles with extended side chains. |

| Silver-Catalyzed Cascade | p-Toluenesulfonylmethyl isocyanide (TosMIC), 2-methyleneindene-1,3-diones, K2CO3 | Conjugate addition of TosMIC anion, 5-membered cyclization, and aromatization. nih.gov | Formation of fused pyrrole systems which can be precursors to polyenes. |

Coupling Reactions for Integrating Pyrrole and Polyene Moieties

The integration of the pyrrole heterocycle with the phenylbutadienyl side chain is effectively achieved through various coupling reactions, which form the carbon-carbon bonds linking the two moieties.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between sp2-hybridized carbon atoms, making them ideal for connecting the pyrrole ring to the polyene chain. anu.edu.au

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide or triflate. organic-chemistry.org For the synthesis of this compound, this could involve coupling a 2-halopyrrole derivative with a (4-phenylbuta-1,3-dien-1-yl)boronic acid or ester, or conversely, a 2-pyrrolylboronic acid with a halo-substituted phenylbuta-1,3-diene. To prevent side reactions such as debromination, the pyrrole nitrogen is often protected, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govsemanticscholar.org The choice of catalyst, ligand, and base is critical for achieving high yields. mdpi.com For example, Pd(dppf)Cl2 has been shown to be an effective catalyst for the Suzuki coupling of N-Boc-2-pyrroleboronic acid with bromoindazoles. mdpi.com

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org The synthesis could proceed by coupling a 2-stannylpyrrole with a halogenated 4-phenylbuta-1,3-diene or a 2-halopyrrole with a stannylated 4-phenylbuta-1,3-diene. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Pyrrole Functionalization

| Reaction | Pyrrole Substrate | Coupling Partner | Typical Catalyst/Ligand | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Halopyrrole or 2-Pyrrolylboronic acid nih.gov | Organoboronic acid/ester or Organic halide acs.org | Pd(PPh3)4, Pd(dppf)Cl2nih.govmdpi.com | Mild conditions, commercially available reagents, low toxicity of boron compounds. nih.gov | Potential for dehalogenation without N-protection. nih.gov |

| Stille | 2-Halopyrrole or 2-Stannylpyrrole nih.gov | Organostannane or Organic halide wikipedia.org | Pd(PPh3)4organic-chemistry.org | Tolerant of many functional groups, stable organostannane reagents. wikipedia.orglibretexts.org | Toxicity of tin compounds. organic-chemistry.orgwikipedia.org |

Condensation and Annulation Routes for Extended Conjugation

Condensation and annulation reactions provide alternative pathways to construct the target molecule, often by forming the pyrrole ring itself with the polyene chain already attached to one of the precursors.

The Paal-Knorr synthesis is a classic method for synthesizing pyrroles via the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govlucp.net To create the desired structure, a 1,4-dicarbonyl precursor bearing the 4-phenylbuta-1,3-dien-1-yl moiety could be condensed with ammonia or an amine.

Annulation reactions, such as the Robinson annulation, involve a sequence of reactions that form a new ring onto an existing structure. masterorganicchemistry.com While the Robinson annulation typically forms a six-membered ring, analogous strategies can be devised for five-membered heterocycles. A conceptual [3+2] annulation could involve the reaction of a three-carbon component derived from the phenylbutadienyl fragment with a two-atom synthon providing the nitrogen and the remaining carbon of the pyrrole ring. organic-chemistry.org

Post-Synthetic Functionalization and Derivatization for Structure-Property Relationship Studies

After the core structure of this compound is assembled, its properties can be fine-tuned through post-synthetic functionalization. researchgate.net These modifications are crucial for investigating structure-property relationships, which correlate changes in molecular structure with alterations in physical, chemical, or biological properties. researchgate.netmjgubermanpfeffer.org

Derivatization can occur at several positions:

The Pyrrole Nitrogen (N1): The N-H proton can be substituted with various groups (e.g., alkyl, aryl, acyl) to modify solubility, steric hindrance, and electronic properties. organic-chemistry.org

The Pyrrole Ring (C3, C4, C5): The electron-rich pyrrole ring is susceptible to electrophilic substitution reactions, allowing the introduction of functional groups that can extend conjugation or alter the electron density of the system. nih.gov Metal-catalyzed C-H functionalization has also emerged as a powerful tool for direct derivatization. nih.gov

These modifications can systematically alter the molecule's absorption and emission spectra, electrochemical behavior, and charge transport properties, which is particularly relevant for applications in organic field-effect transistors. researchgate.net For example, studies on related macrocycles have shown that the substitution pattern on the pyrrole ring and N-methylation can significantly impact properties like passive permeability. nih.gov

Table 3: Potential Sites for Post-Synthetic Functionalization and Their Effects

| Position | Type of Functionalization | Potential Effect on Properties |

|---|---|---|

| Pyrrole N-H | Alkylation, Acylation, Arylation organic-chemistry.org | Modulates solubility, solid-state packing, and electronic communication. |

| Pyrrole C-H | Electrophilic substitution, C-H activation nih.gov | Alters electron density, extends conjugation, provides sites for further reactions. |

| Phenyl Ring | Electrophilic/Nucleophilic aromatic substitution | Tunes HOMO/LUMO energy levels, shifts absorption/emission wavelengths. |

Detailed Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool that extends beyond simple structural confirmation to provide deep insights into the dynamic and electronic nature of a molecule in solution.

The butadienyl bridge in 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole contains single bonds that, while allowing for rotation, experience a significant rotational barrier due to the delocalization of π-electrons across the system. This can give rise to distinct, stable rotational isomers (rotamers) that may be observable on the NMR timescale. Specifically, rotation around the central single bond of the butadiene moiety can lead to s-trans and s-cis conformers.

The study of such dynamic processes is often accomplished using variable-temperature (VT) NMR. At low temperatures, where the interconversion between rotamers is slow, distinct sets of signals for each isomer may be observed. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden, and eventually coalesce into a single set of time-averaged signals. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation. While specific studies on this molecule are not available, the principles are well-established for similar conjugated systems and amides where restricted rotation is common. nih.gov

Interactive Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Vinylic Protons in s-cis and s-trans Rotamers at Low Temperature. This table illustrates the expected differences in chemical shifts for the protons on the conjugated bridge in different rotational isomers. The exact values are hypothetical and serve for illustrative purposes.

| Proton | Expected δ in s-trans (ppm) | Expected δ in s-cis (ppm) | Rationale for Difference |

| Hα (on C adjacent to pyrrole) | 6.8 - 7.1 | 6.7 - 7.0 | Changes in through-space shielding from the pyrrole (B145914) and phenyl rings. |

| Hβ | 6.5 - 6.8 | 6.6 - 6.9 | Anisotropic effects from the different spatial arrangement of the π-systems. |

| Hγ | 7.2 - 7.5 | 7.1 - 7.4 | Proximity to the phenyl ring will significantly influence its chemical environment. |

| Hδ (on C adjacent to phenyl) | 7.0 - 7.3 | 6.9 - 7.2 | Shielding/deshielding effects dependent on the conformation relative to the pyrrole ring. |

The chemical shift of a nucleus is a sensitive probe of the local electron density; higher shielding corresponds to a lower chemical shift (upfield shift) and vice-versa. libretexts.org In this compound, the conjugated system allows for electronic communication between the electron-rich pyrrole ring and the phenyl group. This delocalization significantly modulates the electron density at various positions along the molecular framework.

The analysis of ¹H and ¹³C chemical shifts, when compared to parent compounds like pyrrole and 1,4-diphenyl-1,3-butadiene, reveals the electronic impact of the substituent on each ring. The pyrrole moiety is expected to act as a π-donor, increasing the electron density along the conjugated bridge and into the phenyl ring. This would result in a relative shielding (upfield shift) of certain protons and carbons compared to similar, non-substituted systems. Conversely, the pyrrole protons themselves will be influenced by the substituent. Models analyzing ring currents and π-electron densities have shown a strong correlation between these factors and observed chemical shifts in heteroaromatic systems. rsc.orgmodgraph.co.uk

Interactive Table 2: Expected ¹³C NMR Chemical Shift Ranges (δ, ppm) Illustrating Electron Density Effects. This table provides expected chemical shift ranges for the carbon atoms in the molecule, highlighting the influence of electronic delocalization.

| Carbon Atom(s) | Expected δ Range (ppm) | Comparison and Rationale |

| Pyrrole C2 (substituted) | 128 - 135 | Deshielded due to substitution and involvement in the conjugated bridge. |

| Pyrrole C3, C4 | 108 - 115 | May show slight shielding or deshielding depending on the balance of inductive vs. resonance effects. |

| Pyrrole C5 | 118 - 125 | Expected to be influenced by the long-range electronic effects of the substituent. |

| Butadiene Bridge Carbons | 120 - 140 | Chemical shifts will be highly varied, reflecting the polarization of the π-system between the donor (pyrrole) and acceptor (phenyl) ends. |

| Phenyl C1 (substituted) | 135 - 140 | Deshielded due to substitution. |

| Phenyl C2, C6 (ortho) | 126 - 129 | Expected to be slightly shielded relative to benzene (B151609) due to electron donation through the bridge. |

| Phenyl C3, C5 (meta) | 128 - 130 | Less affected, but may show minor shifts. |

| Phenyl C4 (para) | 127 - 129 | Expected to show shielding, reflecting the increased electron density at this position from the pyrrole ring. |

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Molecular Vibrations and Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. For this compound, these techniques are invaluable for confirming the presence of key functional groups and characterizing the conjugated backbone.

Infrared (IR) Spectroscopy: IR spectroscopy detects vibrations that induce a change in the molecular dipole moment. Key expected absorptions include:

N-H Stretch: A characteristic band for the pyrrole N-H group, typically appearing around 3400 cm⁻¹. This band may be broadened in condensed phases due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic and vinylic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

C=C Stretches: Multiple sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C stretching modes of the butadiene bridge and the aromatic rings. The conjugation lowers their frequency compared to isolated double bonds.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in polarizability and is particularly effective for studying symmetric, non-polar bonds. It is therefore highly complementary to IR, providing strong signals for the C=C bonds within the conjugated backbone, which are often weak in the IR spectrum. Analysis of vibrational spectra for related molecules like 1,4-diphenyl-1,3-butadiene provides a strong basis for these assignments. researchgate.net

Interactive Table 3: Principal Vibrational Modes and Expected Frequencies (cm⁻¹). This table summarizes the key expected vibrational frequencies for the molecule based on its functional groups and structure.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Comments |

| N-H Stretch | IR | 3350 - 3450 | Can be broad due to hydrogen bonding. |

| Aromatic/Vinylic C-H Stretch | IR, Raman | 3000 - 3100 | Typically multiple sharp peaks. |

| C=C Stretch (conjugated) | IR, Raman | 1580 - 1640 | Strong in Raman. Multiple bands expected due to the extended π-system. |

| Aromatic Ring Skeletal | IR, Raman | 1450 - 1600 | Characteristic "breathing" modes of the phenyl and pyrrole rings. |

| C-N Stretch | IR | 1250 - 1350 | Associated with the pyrrole ring. |

| C-H Out-of-Plane Bend | IR | 700 - 900 | Strong bands that can be indicative of the substitution patterns on the rings. |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Interactions

Single-crystal X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The extent of π-electron delocalization is critically dependent on the planarity of the conjugated system. X-ray crystallography would precisely measure the dihedral (torsion) angles between the pyrrole ring, the plane of the butadiene bridge, and the phenyl ring. While a fully planar conformation would maximize conjugation, steric hindrance—for instance, between the protons on the pyrrole ring and the adjacent vinylic proton—would likely force some deviation from planarity. The observed dihedral angles are a compromise between maximizing π-overlap (favoring planarity) and minimizing steric repulsion (favoring twisting). These angles directly inform the efficiency of the electronic communication pathway through the molecule.

In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular forces. Two key interactions are expected:

Hydrogen Bonding: The pyrrole N-H group is a classic hydrogen bond donor. It can form N-H···π interactions, where the hydrogen atom interacts with the electron-rich face of a phenyl or pyrrole ring of a neighboring molecule.

π-Stacking Interactions: The planar, aromatic surfaces of the pyrrole and phenyl rings are prone to π-π stacking. nih.gov This interaction involves the attractive, noncovalent force between aromatic rings. The analysis of the crystal structure would reveal the specific geometry of this stacking (e.g., face-to-face, offset, or edge-to-face) and the centroid-to-centroid distances, which are typically in the range of 3.5–4.0 Å. scispace.com These interactions are crucial in determining the bulk properties of the material.

Advanced Mass Spectrometry for Fragmentation Mechanism Analysis and Isotopic Pattern Resolution

Advanced mass spectrometry techniques are indispensable for the structural elucidation of organic compounds like this compound. By analyzing the fragmentation patterns, a detailed picture of the molecule's structure can be constructed.

The fragmentation of 2-substituted pyrrole derivatives under electrospray ionization (ESI) conditions is significantly influenced by the nature of the side-chain. nih.gov For derivatives with aromatic groups at the 2-position, characteristic losses from the protonated molecule [M+H]⁺ are observed. nih.gov

A plausible fragmentation mechanism for this compound, based on general principles of mass spectrometry and studies of related compounds, would likely initiate with the protonation of the pyrrole nitrogen or the π-system of the butadienyl chain. Subsequent fragmentation could proceed through several pathways:

Cleavage of the Butadienyl Chain: Fragmentation of the C-C single bonds in the butadienyl chain is expected. Cleavage of the bond allylic to the pyrrole ring would be favorable due to the formation of a stabilized carbocation. This could lead to the loss of neutral fragments such as ethene or styrene (B11656).

Formation of a Tropylium (B1234903) Ion: A common fragmentation pathway for compounds containing a benzyl (B1604629) group is the formation of the highly stable tropylium ion (m/z 91) through rearrangement. youtube.com While not a direct benzyl group, the phenyl group at the end of the conjugated chain could facilitate rearrangements leading to this characteristic ion.

Loss of the Pyrrole Moiety: Cleavage of the bond connecting the butadienyl side chain to the pyrrole ring can also occur. This would result in ions corresponding to the protonated pyrrole and the phenylbutadienyl cation.

The high-resolution mass spectrometry (HRMS) of this compound would provide exact mass measurements of the parent ion and its fragments, allowing for the determination of their elemental compositions. The isotopic pattern, arising from the natural abundance of isotopes like ¹³C and ¹⁵N, would further confirm the elemental composition. The theoretical isotopic distribution for the molecular ion of C₁₄H₁₃N can be calculated and compared with the experimental data for verification.

The table below outlines the expected major fragments and their probable elemental compositions for this compound.

| Fragment Ion (m/z) | Proposed Elemental Composition | Plausible Origin |

|---|---|---|

| 195 | [C₁₄H₁₃N]⁺ | Molecular Ion (M⁺) |

| 196 | [C₁₄H₁₄N]⁺ | Protonated Molecule ([M+H]⁺) |

| 117 | [C₉H₉]⁺ | Loss of pyrrole |

| 91 | [C₇H₇]⁺ | Tropylium ion rearrangement |

| 67 | [C₄H₅N]⁺ | Protonated pyrrole |

Electronic Structure and Photophysical Properties: Experimental and Quantum Chemical Investigations

UV-Visible Absorption Spectroscopy: Analysis of Electronic Transitions and Absorption Maxima

A detailed analysis of the electronic transitions and absorption maxima for 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole is not available in the current scientific literature. Such a study would typically involve dissolving the compound in a non-polar solvent, such as cyclohexane (B81311) or hexane, and measuring its absorbance across the ultraviolet and visible range (typically 200-800 nm).

The expected spectrum would likely feature strong absorption bands corresponding to π → π* transitions within the extended conjugated system formed by the pyrrole (B145914) ring and the phenylbutadienyl substituent. The position of the absorption maximum (λmax) would provide insight into the energy of the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap. Due to the extended conjugation, this absorption would be expected at a significantly longer wavelength compared to pyrrole or styrene (B11656) alone.

No studies specifically investigating the solvatochromic effects on this compound have been found. To characterize these effects, the UV-Visible absorption spectrum would be recorded in a series of solvents with varying polarities. A shift in the absorption maxima with changing solvent polarity (solvatochromism) would indicate a change in the dipole moment of the molecule upon electronic excitation. Similar push-pull dyes often exhibit positive solvatochromism (a red shift in more polar solvents), suggesting a more polar excited state.

Specific characterization of charge transfer (CT) bands for this compound is not documented. The primary π → π* transition in this molecule would likely have a significant intramolecular charge transfer (ICT) character, with electron density moving from the electron-rich pyrrole moiety to the phenylbutadienyl chain upon photoexcitation. Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), would be required to visualize the molecular orbitals involved (HOMO and LUMO) and quantify the extent and direction of this charge transfer.

Fluorescence Spectroscopy: Emission Characteristics and Quantum Yield Studies

There is no published data on the fluorescence emission characteristics or quantum yields of this compound. An investigation would involve exciting the compound at its absorption maximum and recording the resulting emission spectrum. The Stokes shift, which is the difference in energy between the absorption and emission maxima, would provide information about the geometric relaxation of the molecule in the excited state. The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, would be determined relative to a known standard.

Experimental data for the fluorescence lifetime (τF) of this compound is unavailable. This parameter would be measured using techniques like time-correlated single photon counting (TCSPC). The fluorescence lifetime represents the average time the molecule spends in the excited state before returning to the ground state. By combining the quantum yield and lifetime data, the rate constants for radiative (kr) and non-radiative (knr) decay could be calculated, providing insight into the competing de-excitation pathways.

There are no reports of dual emission or intramolecular energy transfer for this single-component molecule. Dual emission typically arises in molecules that can form an intramolecular charge transfer state, leading to two distinct emission bands from the locally excited and the ICT state. While possible for this structure, it has not been experimentally verified. Intramolecular energy transfer is a phenomenon that occurs in systems with two or more distinct chromophores, which is not the case here.

Electrochemical Properties: Cyclic Voltammetry for Oxidation/Reduction Potentials

No cyclic voltammetry data detailing the oxidation or reduction potentials of this compound has been published. A cyclic voltammetry experiment would involve scanning the potential of a solution of the compound and observing the resulting current. The potential at which oxidation occurs would correspond to the energy required to remove an electron from the HOMO. Given the electron-rich nature of the pyrrole ring, an irreversible oxidation wave at a relatively low potential would be expected, corresponding to the formation of a radical cation that may subsequently polymerize. The reduction potential, corresponding to the addition of an electron to the LUMO, would also be determined. These values are crucial for estimating the HOMO and LUMO energy levels of the compound.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search of scientific databases and computational chemistry literature has revealed a notable absence of specific studies focused on the electronic structure and photophysical properties of the chemical compound This compound . Despite the availability of extensive research on related pyrrole and phenylbutadiene derivatives, this particular molecule does not appear to have been the subject of dedicated computational photochemical analysis.

Therefore, the detailed exploration of its properties through methodologies such as Density Functional Theory (DFT) for ground state geometries, Time-Dependent DFT (TD-DFT) for excited-state properties, Frontier Molecular Orbital (FMO) analysis, and the elucidation of charge redistribution upon excitation, as requested, cannot be fulfilled at this time. The generation of specific data tables and detailed research findings is contingent upon the existence of such published studies.

While general principles of computational photochemistry could be applied to hypothesize the behavior of this molecule, any such discussion would be speculative and fall outside the requested scope of reporting established, scientifically accurate findings. The intricate interplay of the pyrrole and phenylbuta-1,3-diene moieties would necessitate specific quantum chemical calculations to determine its precise electronic and photophysical characteristics.

Further research in the field of computational chemistry may, in the future, provide the necessary data to conduct a thorough analysis of this compound.

Reactivity Profiles and Mechanistic Investigations

Electrophilic and Nucleophilic Reaction Pathways of the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons, leading to a higher electron density on the carbon atoms compared to benzene (B151609). This inherent electron-rich nature makes it highly susceptible to electrophilic attack while generally being unreactive towards nucleophiles. onlineorganicchemistrytutor.comquimicaorganica.org

Electrophilic substitution is the hallmark reaction of pyrroles. The substitution pattern is highly regioselective, with a strong preference for attack at the C2 or C5 positions (α-positions) over the C3 or C4 positions (β-positions). onlineorganicchemistrytutor.comyoutube.com This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction.

When an electrophile attacks at the C2 position, the positive charge can be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge. In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance structures. onlineorganicchemistrytutor.comyoutube.com The greater number of resonance contributors for the C2-attack intermediate signifies a more stable, lower-energy transition state, thus favoring this reaction pathway.

In the case of 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position, which is electronically equivalent to the C2 position in an unsubstituted pyrrole. Common electrophilic substitution reactions for pyrroles include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. youtube.comyoutube.com

Nucleophilic aromatic substitution on an unsubstituted pyrrole ring is generally not feasible due to the ring's high electron density, which repels incoming nucleophiles. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and stabilize the negatively charged Meisenheimer-like intermediate. The 4-phenylbuta-1,3-dien-1-yl substituent is not a strong electron-withdrawing group, so direct nucleophilic substitution on the pyrrole ring of this compound is not an expected reaction pathway under normal conditions.

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Favored Product |

|---|---|---|---|

| C5 (α-position) | 3 | More Stable | Major Product |

| C3/C4 (β-positions) | 2 | Less Stable | Minor Product (if any) |

Reactions Involving the Butadiene Moiety (e.g., Cycloadditions)

The 1,3-diene system of the butadiene moiety is a prime site for cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, the diene (the butadiene part of the molecule) reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

The reactivity of the diene in a Diels-Alder reaction is influenced by its electronic properties. Electron-donating groups on the diene generally increase its reactivity towards electron-poor dienophiles. libretexts.org The 1H-pyrrol-2-yl group is an electron-donating substituent. Therefore, its attachment to the butadiene chain in this compound is expected to activate the diene system for Diels-Alder reactions, particularly with dienophiles bearing electron-withdrawing groups (e.g., maleic anhydride, acrylates, quinones).

While pyrrole itself can act as a diene, it is generally a poor one due to the energy cost of disrupting its aromaticity. researchgate.netnih.gov However, in this compound, the exocyclic butadiene chain serves as the diene, leaving the pyrrole's aromaticity intact during the cycloaddition. The reaction would lead to the formation of a complex cyclohexene (B86901) derivative fused to the pyrrole ring. The stereochemistry and regiochemistry of the cycloaddition would depend on the specific dienophile used and the reaction conditions.

Polymerization Behavior and Mechanism (Oxidative Polymerization, Electropolymerization)

Like many pyrrole derivatives, this compound is expected to undergo polymerization to form a conducting polymer. researchgate.net The polymerization can be achieved through chemical oxidative methods or by electrochemical polymerization (electropolymerization). researchgate.netresearchgate.net The resulting polymer would feature a polypyrrole backbone with pendant 4-phenylbuta-1,3-dien-1-yl side chains, which could potentially engage in further cross-linking reactions.

The generally accepted mechanism for both oxidative and electropolymerization of pyrrole involves the formation of a radical cation as the key intermediate. researchgate.netrsc.orgnih.gov

Initiation: The process begins with the one-electron oxidation of the pyrrole monomer to form a radical cation. In chemical polymerization, this is accomplished by an oxidizing agent (e.g., FeCl₃, (NH₄)₂S₂O₈). researchgate.net In electropolymerization, this occurs at the anode surface when a sufficient potential is applied. rsc.org

Propagation: The propagation step is believed to occur through the coupling of two radical cations, typically at the C2 and C5 positions, to form a dimer dication. researchgate.net This dimer then loses two protons to re-aromatize, forming a neutral bipyrrole species. This dimer is more easily oxidized than the monomer, so it is immediately re-oxidized to its radical cation, which can then couple with another monomer radical cation, extending the polymer chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer film on the electrode surface or as a precipitate in solution.

Termination: Termination of the polymer chain can occur through various side reactions, including reaction with solvent, impurities, or overoxidation of the polymer backbone at high potentials, which leads to a loss of conductivity.

The properties of the resulting polymer, such as conductivity, morphology, and mechanical strength, are highly dependent on the reaction conditions.

| Reaction Condition | Effect on Polymer Characteristics |

|---|---|

| Oxidant/Potential | The choice of chemical oxidant or the applied potential in electropolymerization affects the polymerization rate and can influence the degree of cross-linking and the final conductivity of the polymer. researchgate.netresearchgate.net |

| Solvent | The solvent system influences the solubility of the monomer and the growing polymer chains, affecting the morphology of the final polymer. rsc.org |

| Electrolyte/Dopant | The counter-ion from the supporting electrolyte becomes incorporated into the polymer film as a dopant to balance the positive charge of the oxidized polymer backbone. The size and nature of this dopant ion significantly impact the polymer's conductivity, morphology, and stability. rsc.org |

| pH | The pH of the medium is crucial, as highly acidic conditions can lead to protonation of the pyrrole nitrogen, while highly basic conditions can also inhibit polymerization. Polymerization of pyrrole is often most efficient in neutral or slightly acidic media. researchgate.net |

| Temperature | Temperature affects the rate of polymerization and the diffusion of species in the reaction medium, which can alter the structure and properties of the resulting polymer film. |

Stereospecific Reactions and Chiral Transformations of the Compound

The structure of this compound offers several possibilities for stereospecific reactions and the introduction of chirality. The synthesis of chiral molecules containing a pyrrole framework is an active area of research. rsc.orgrsc.org

The double bonds within the butadiene moiety are potential sites for stereospecific reactions. For instance:

Asymmetric Dihydroxylation: Using catalysts like osmium tetroxide with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation), the double bonds could be converted to chiral diols with high enantioselectivity.

Asymmetric Cycloaddition: The Diels-Alder reaction mentioned previously could be rendered stereospecific by using a chiral dienophile or a chiral Lewis acid catalyst, leading to the formation of chiral cyclohexene derivatives.

Asymmetric Hydrogenation: Catalytic hydrogenation using chiral metal complexes (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could selectively reduce one or more of the double bonds in the side chain, creating chiral centers.

Furthermore, chiral centers could be introduced by modifying the pyrrole ring itself or by synthesizing the molecule from chiral precursors. The Paal-Knorr reaction, for example, can be used to synthesize N-alkylpyrroles with a chiral substituent at the nitrogen atom using chiral amino acid esters as the source of chirality. researchgate.net While this specific compound is an N-H pyrrole, derivatization at the nitrogen with a chiral auxiliary could be a pathway to chiral transformations.

Theoretical and Computational Chemistry of 2 4 Phenylbuta 1,3 Dien 1 Yl 1h Pyrrole

Quantum Chemical Calculations for Molecular Geometry Optimization and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. For 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole, methods like Density Functional Theory (DFT) and ab initio calculations are employed to optimize the molecular geometry and explore its conformational landscape. rsc.orgarxiv.org

The geometry of this molecule is characterized by the spatial arrangement of its three main components: the pyrrole (B145914) ring, the phenyl ring, and the buta-1,3-diene linker. A key structural parameter is the torsional angle between the pyrrole and phenyl rings, which influences the degree of π-conjugation across the molecule. In the analogous molecule, 2-phenylpyrrole, theoretical calculations have shown that the phenyl and pyrrole rings adopt a tilted geometry. acs.org For instance, calculations at the B3LYP/6-31++G(d,p) level of theory predict a non-planar conformation. acs.org Similarly, for this compound, a completely planar structure is unlikely due to steric hindrance between the hydrogen atoms on the pyrrole and butadiene moieties.

The buta-1,3-diene linker introduces additional conformational flexibility. The rotation around the single bonds of the diene chain can lead to different conformers. The most stable conformation is expected to be the all-trans configuration of the butadiene chain to minimize steric repulsion.

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Pyrrole C-N Bond Length | ~1.37-1.38 Å | Based on 2-phenylpyrrole calculations. acs.org |

| Pyrrole C-C Bond Length | ~1.38-1.43 Å | Based on 2-phenylpyrrole calculations. acs.org |

| Phenyl C-C Bond Length | ~1.39-1.41 Å | Based on 2-phenylpyrrole calculations. acs.org |

| Pyrrole-Butadiene Torsional Angle | Non-planar | Expected steric hindrance. |

| Butadiene C=C Bond Length | ~1.34 Å | Typical C=C bond length. |

| Butadiene C-C Bond Length | ~1.47 Å | Typical C-C single bond in a conjugated system. |

Electronic Structure Analysis: Charge Distribution, Dipole Moments, and Hyperpolarizabilities

Charge Distribution: The distribution of atomic charges can be calculated using methods like Mulliken population analysis. These calculations can reveal the electron-donating or electron-withdrawing nature of different parts of the molecule. The pyrrole ring is generally considered electron-rich, and this property influences the charge distribution across the conjugated system.

Hyperpolarizabilities: Hyperpolarizability is a measure of the non-linear response of a molecule to an applied electric field and is crucial for predicting its non-linear optical (NLO) properties. acs.org Molecules with extended π-conjugated systems and charge transfer characteristics often exhibit significant hyperpolarizabilities. acs.org The extended conjugation in this compound, connecting an electron-rich pyrrole ring to a phenyl group via a butadiene bridge, suggests that it could possess interesting NLO properties. Theoretical calculations of the first and second hyperpolarizabilities (β and γ) can quantify this potential. acs.org

| Property | Predicted Characteristic | Theoretical Basis |

|---|---|---|

| HOMO-LUMO Gap | Relatively small | Extended π-conjugation lowers the LUMO energy. mdpi.com |

| Dipole Moment (μ) | Non-zero | Asymmetric structure. rsc.org |

| First Hyperpolarizability (β) | Potentially significant | Extended conjugation and potential for intramolecular charge transfer. acs.org |

| Second Hyperpolarizability (γ) | Potentially significant | Extended π-conjugated system. acs.org |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.

UV-Vis Spectra: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov For conjugated molecules like this compound, the absorption in the UV-visible region is dominated by π-π* transitions. The extended conjugation is expected to result in a bathochromic (red) shift of the main absorption band compared to its constituent chromophores (pyrrole and styrene).

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide theoretical IR and Raman spectra that can be compared with experimental results to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net

Intermolecular Interactions: Understanding intermolecular interactions is crucial for predicting the properties of the material in the solid state or in solution. Computational methods can be used to study non-covalent interactions such as van der Waals forces and potential hydrogen bonding (involving the N-H group of the pyrrole ring). mdpi.com These interactions will govern the packing of the molecules in a crystal and their solvation in different media.

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its flexibility and conformational changes. rsc.org

For this compound, MD simulations would be particularly useful for studying the flexibility of the buta-1,3-diene linker and the rotational dynamics of the pyrrole and phenyl rings. rsc.org These simulations can reveal the accessible conformational space and the timescales of transitions between different conformations. This information is important for understanding how the molecule's shape fluctuates under different conditions, which can impact its properties and interactions with other molecules. The study of stilbene (B7821643) and its analogues, which share a similar flexible conjugated system, has shown the power of MD in understanding photoisomerization and other dynamic processes. acs.org

Rational Design and Property Prediction of Analogues and Derivatives

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. scilit.com By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic and optical properties.

Structure Property Relationships and Design Principles for Analogues

Systematic Modification of the Phenyl Group (e.g., Electron-Donating/Withdrawing Substituents)

Electron-donating groups, such as alkyl (-CH3), alkoxy (-OCH3), and amino (-NH2) groups, increase the electron density of the phenyl ring through inductive and resonance effects. libretexts.org This increased electron density is pushed into the conjugated system, which typically raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). The result is a reduction in the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the UV-visible absorption and emission spectra. researchgate.net

Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), pull electron density away from the conjugated backbone. libretexts.org This effect generally stabilizes both the HOMO and LUMO levels, but the LUMO is often lowered more substantially. The introduction of strong EWGs can lead to significant red-shifts in absorption due to intramolecular charge transfer (ICT) character. mdpi.com For instance, studies on related 2,5-di(2-thienyl)pyrrole systems have shown that substituting the core structure with groups like -NO2 can dramatically lower the energy gap. researchgate.net

The predictable impact of these substituents allows for the systematic tuning of the molecule's electronic properties. researchgate.net The following table, based on theoretical calculations for substituted 2,5-di(2-thienyl)pyrrole derivatives, illustrates this trend and provides a model for the expected behavior in phenylbutadienyl pyrroles. researchgate.net

| Substituent (R) | Classification | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|---|

| -NH2 | Strong EDG | -4.99 | -1.42 | 3.57 |

| -OH | EDG | -5.27 | -1.50 | 3.77 |

| -OCH3 | EDG | -5.18 | -1.48 | 3.70 |

| -CH3 | Weak EDG | -5.29 | -1.63 | 3.66 |

| -H (Unsubstituted) | Neutral | -5.48 | -1.72 | 3.76 |

| -Cl | Weak EWG | -5.56 | -1.92 | 3.64 |

| -NO2 | Strong EWG | -6.07 | -2.99 | 3.08 |

Data adapted from theoretical studies on a related 2,5-di(2-thienyl)pyrrole system to model the expected effects. researchgate.net

Variation of the Polyene Chain Length and Conjugation Path

The polyene linker is the primary conduit for π-electron delocalization between the pyrrole (B145914) and phenyl end-groups. Altering its length or conformation has a profound effect on the molecule's electronic and optical properties. The extent of π-electron conjugation is directly influenced more by the length of the polyene chain than by the nature of the end groups. nih.govresearchgate.net

Increasing the length of the conjugated polyene chain—for example, by moving from a butadienyl (-CH=CH-CH=CH-) to a hexatrienyl (-CH=CH-CH=CH-CH=CH-) bridge—extends the path for electron delocalization. This extension leads to a stabilization of the LUMO and a destabilization of the HOMO, effectively reducing the HOMO-LUMO gap. nih.gov As a direct consequence, a longer polyene chain results in a significant red-shift of the maximum absorption wavelength (λ_max) in the UV-visible spectrum. This principle is a cornerstone of color tuning in organic dyes and pigments. For instance, theoretical and experimental work on polyynes has confirmed that increasing the number of sp-carbon atoms from four to eight can decrease the energy gap by as much as 0.8 eV. nih.gov

Derivatization of the Pyrrole Ring (e.g., N-Substitution, other C-Substitutions)

The pyrrole ring itself offers multiple sites for chemical modification, including the nitrogen atom (N1) and the carbon atoms at the C3, C4, and C5 positions. Such derivatization can alter the molecule's electronic properties, solubility, and solid-state packing.

N-Substitution: The hydrogen atom on the pyrrole nitrogen can be readily replaced with a variety of functional groups. N-substitution is a common strategy to improve the solubility and processability of pyrrole-based materials, which is often a challenge for rigid, conjugated molecules. researchgate.net Attaching flexible alkyl chains can disrupt intermolecular packing just enough to enhance solubility in common organic solvents without significantly altering the core electronic structure. nih.gov

Alternatively, substituting the nitrogen with an electron-withdrawing group, such as an acyl or cinnamoyl group, can influence the electron density of the pyrrole ring. mdpi.com Since the nitrogen lone pair contributes to the aromaticity of the pyrrole, tethering it to a withdrawing group reduces its electron-donating ability into the conjugated system. This modification can lower the HOMO energy level and potentially increase the oxidative stability of the molecule. The synthesis of N-substituted pyrroles is well-established, providing a convenient route to these tailored analogues. organic-chemistry.orgmdpi.com

C-Substitution: Introducing substituents at the other carbon positions on the pyrrole ring can also be used to fine-tune properties. Attaching bulky groups at the C3 or C4 positions can induce steric hindrance, forcing a twist in the molecular backbone. This disruption of planarity can decrease π-π stacking interactions in the solid state and alter the optical properties. Conversely, incorporating additional π-conjugated groups at these positions can extend the conjugation in two or three dimensions, creating more complex and potentially more conductive architectures. frontiersin.org The synthesis of polysubstituted pyrroles can be achieved through various methods, including cycloaddition reactions and palladium-catalyzed cross-coupling, offering broad synthetic flexibility. nih.govorganic-chemistry.org

Impact of Molecular Design on Electronic, Optical, and Supramolecular Properties

The specific molecular design, integrating modifications from the previous sections, determines the ultimate electronic, optical, and supramolecular characteristics of the resulting analogue.

Electronic and Optical Properties: As established, the HOMO-LUMO gap is the primary determinant of the molecule's absorption and emission wavelengths. A smaller gap corresponds to absorption at longer wavelengths. The following table summarizes how different design strategies influence key electronic and optical parameters.

| Design Modification | Impact on HOMO/LUMO Gap | Resulting Optical Effect | Supporting Principle |

|---|---|---|---|

| Adding EDG to Phenyl Ring | Decrease | Red-shift (Bathochromic) | Raises HOMO level researchgate.net |

| Adding EWG to Phenyl Ring | Decrease | Red-shift (Bathochromic) | Lowers LUMO level researchgate.netmdpi.com |

| Increasing Polyene Chain Length | Significant Decrease | Strong Red-shift (Bathochromic) | Extends π-conjugation nih.govresearchgate.net |

| N-Substitution (Alkyl) | Minor Change | Negligible spectral shift | Primarily affects solubility nih.gov |

| Introducing Backbone Twist (Steric Hindrance) | Increase | Blue-shift (Hypsochromic) | Reduces effective conjugation |

Rational Design Principles for New Conjugated Pyrrole-Polyene Architectures

Based on the structure-property relationships discussed, a set of rational design principles can be formulated for creating new pyrrole-polyene materials with desired characteristics:

Tuning Absorption and Emission Wavelengths: To achieve absorption in the longer-wavelength visible or even near-infrared regions, the most effective strategy is to extend the length of the polyene bridge. A secondary, finer level of tuning can be achieved by placing strong electron-withdrawing groups (e.g., -NO2, -CN) on the phenyl ring or strong electron-donating groups (e.g., -N(Alkyl)2) to induce intramolecular charge transfer character.

Enhancing Solubility and Processability: For practical applications that require solution processing, N-alkylation of the pyrrole ring is a proven strategy. The length and branching of the alkyl chains can be adjusted to balance solubility with the tendency for self-organization. nih.govrsc.org

Optimizing for Charge Transport: To design materials for semiconductor applications, the focus should be on maximizing intermolecular electronic coupling. This requires designing molecules that are highly planar and can form well-ordered π-stacked aggregates. This can be achieved by avoiding bulky substituents that cause steric twisting and by selecting side chains that encourage favorable packing motifs (e.g., lamellar structures). rsc.orgrsc.org

Increasing Quantum Yield and Photostability: The rigidity of the conjugated backbone is key to minimizing non-radiative decay pathways and enhancing fluorescence quantum yield. Strategies that lock the molecule into a planar conformation, such as incorporating fused rings or designing systems with intramolecular hydrogen bonds or other non-covalent interactions, can be beneficial. researchgate.net

By systematically applying these principles, researchers can move beyond trial-and-error synthesis and rationally engineer novel 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole analogues with properties precisely tailored for specific high-performance applications.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Greener Synthetic Pathways

While classical synthetic routes to pyrrole (B145914) and polyene derivatives exist, future research should prioritize the development of more sustainable and efficient synthetic methodologies for 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole. semanticscholar.org Current multi-step syntheses often involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. researchgate.net

Future investigations should focus on:

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the target molecule from simple precursors in a single step, thereby reducing purification steps and solvent usage. mdpi.comresearchgate.net

Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation/functionalization of pre-existing pyrrole or butadiene scaffolds to introduce the respective substituents directly. This approach offers high atom economy.

Microwave and Ultrasound-Assisted Synthesis: Investigating the use of non-conventional energy sources to accelerate reaction rates, improve yields, and potentially enable solvent-free reactions. semanticscholar.org

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the compound, which would offer high selectivity and environmentally benign reaction conditions.

The development of such "green" synthetic routes is crucial for making this compound and its derivatives more accessible for large-scale research and potential industrial applications. semanticscholar.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and cost | Identification of suitable multi-component reaction strategies. |

| C-H Activation | High atom economy, direct functionalization | Development of selective and efficient catalyst systems. |

| Microwave/Ultrasound | Faster reaction times, energy efficiency | Optimization of reaction parameters and solvent selection. |

| Biocatalysis | High selectivity, mild conditions | Discovery and engineering of suitable enzymes. |

Application of Ultrafast Spectroscopy for Excited State Dynamics

The extended π-conjugated system of this compound suggests interesting photophysical properties. A deep understanding of its excited-state dynamics is paramount for its application in optoelectronic devices. Ultrafast spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, will be instrumental in this endeavor.

Key research questions to be addressed include:

Excited State Lifetime: Determining the lifetime of the first excited singlet state (S₁) and identifying the dominant decay pathways (e.g., fluorescence, intersystem crossing to the triplet state, non-radiative decay).

Photoisomerization: Investigating the possibility of cis-trans isomerization around the double bonds of the butadiene moiety upon photoexcitation and quantifying the quantum yields of these processes.

Solvent Effects: Characterizing how the polarity and viscosity of the surrounding medium influence the excited-state dynamics and photophysical properties.

Two-Photon Absorption: Exploring the potential for two-photon absorption, a property valuable for applications in bioimaging and photodynamic therapy.

A thorough understanding of these fundamental processes will guide the rational design of new derivatives with tailored photophysical properties for specific applications.

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both material classes. nih.govresearchgate.netresearchgate.net The organic component, this compound, can provide functionalities such as light-harvesting and charge transport, while the inorganic component can offer structural stability, conductivity, or catalytic activity.

Future research in this area could explore:

Perovskite Solar Cells: Incorporating the compound as an organic hole-transporting layer or as a surface passivating agent in perovskite solar cells to enhance their efficiency and stability. researchgate.net

Metal-Organic Frameworks (MOFs): Using the pyrrole nitrogen or a functionalized phenyl ring as a coordination site to integrate the molecule as a linker in MOFs. mdpi.com This could lead to materials with interesting photoluminescent or sensing properties.

Quantum Dot Sensitization: Attaching the molecule to the surface of semiconductor quantum dots (e.g., CdSe, ZnO) to create hybrid light-harvesting antennas for applications in photocatalysis or solar cells.

Silica-Based Hybrids: Covalently grafting the molecule onto silica (B1680970) nanoparticles or mesoporous silica to create robust, processable materials for applications in sensing or as stationary phases in chromatography. researchgate.net

The synergistic interactions between the organic and inorganic components in these hybrid materials can lead to novel functionalities and enhanced performance compared to the individual constituents. nih.govresearchgate.net

| Hybrid Material Type | Potential Application | Research Goal |

| Perovskite Solar Cells | Photovoltaics | Improve efficiency and stability. |

| Metal-Organic Frameworks | Sensing, Luminescence | Create functional porous materials. |

| Quantum Dot Hybrids | Photocatalysis, Solar Cells | Enhance light-harvesting capabilities. |

| Silica-Based Hybrids | Sensing, Chromatography | Develop robust and processable functional materials. |

Development of Multi-Stimuli Responsive Materials

Materials that can change their properties in response to external stimuli are at the forefront of materials science. nih.govrsc.org The structure of this compound offers several avenues for the development of multi-stimuli responsive materials.

Future research could focus on:

Photochromism: Investigating and enhancing the photo-induced isomerization of the butadiene chain, which could lead to reversible changes in color, fluorescence, and other properties.

Halochromism: Functionalizing the pyrrole or phenyl ring with acidic or basic moieties to create materials that change their optical properties in response to pH changes.

Mechanochromism: Exploring how mechanical stress, such as grinding or stretching, affects the solid-state packing of the molecule and, consequently, its photophysical properties.

Thermochromism: Studying the temperature-dependent changes in the material's properties, potentially arising from phase transitions or changes in aggregation state.

By integrating multiple responsive units into a single molecular system or by incorporating the molecule into a responsive polymer matrix, it may be possible to create sophisticated materials that respond to a combination of stimuli, such as light and pH, for applications in sensors, switches, and smart coatings. nih.govnih.govchemrxiv.org

Scalable Synthesis and Industrial Applications (from a research perspective)

For any material to transition from the laboratory to real-world applications, a scalable and cost-effective synthesis is essential. nih.gov From a research perspective, future work on this compound should address the challenges of large-scale production.

Key research areas include:

Process Optimization: Systematically optimizing reaction parameters (temperature, pressure, catalyst loading, etc.) of the most promising synthetic routes to maximize yield and minimize cost.

Flow Chemistry: Developing continuous flow processes for the synthesis of the compound. Flow chemistry offers advantages in terms of safety, scalability, and process control compared to traditional batch methods.

Purification Strategies: Investigating and developing efficient and scalable purification techniques, such as crystallization or continuous chromatography, to obtain high-purity material.

Techno-Economic Analysis: Performing early-stage techno-economic analyses of the developed synthetic routes to assess their commercial viability and identify key cost drivers.

Addressing these scalability challenges from a research standpoint will be crucial for paving the way for the potential industrial application of this compound in areas such as organic electronics, advanced coatings, and functional dyes.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole, and how are impurities typically removed?

The synthesis of pyrrole derivatives often involves cyclization or coupling reactions. For example, 1,3-dienyl-substituted pyrroles can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups. Purification typically employs column chromatography (e.g., ethyl acetate/hexane mixtures) to isolate the target compound from byproducts . Recrystallization using solvents like 2-propanol may further enhance purity . Impurity profiles should be analyzed using TLC (Rf values) and NMR to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry using single-crystal studies (e.g., SHELX software for refinement) .

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with signals for the pyrrole NH (~10–12 ppm) and dienyl protons (~5–7 ppm) being critical .

- FT-IR : Detect functional groups like C=C stretches (~1600 cm) and NH vibrations (~3400 cm) .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water .

- Storage : Keep in sealed containers under inert atmosphere (e.g., N) at 2–8°C to prevent degradation .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and regioselectivity in the synthesis of this compound derivatives?

- Catalyst tuning : Use Pd(PPh) or Buchwald-Hartwig catalysts for selective cross-coupling .

- Temperature control : Lower temperatures (–20°C) reduce side reactions during diazomethane-mediated steps .

- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates for cyclization .

- Monitoring : Real-time TLC or HPLC tracks reaction progress to adjust termination points .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound analogs?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) on bioactivity .

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, cell lines) to isolate variables .

- In vitro vs. in vivo validation : Use cytotoxicity assays (e.g., MTT) and animal models to confirm target-specific effects .

Q. How can computational modeling techniques aid in predicting the interactions of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.